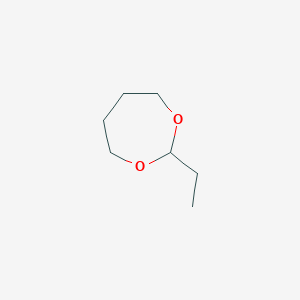
1,3-Dioxepane, 2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxepane, 2-ethyl- is a heterocyclic organic compound with the molecular formula C7H14O2 It belongs to the family of dioxepanes, which are seven-membered ring compounds containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxepane, 2-ethyl- can be synthesized through cationic polymerization of 1,3-dioxepane in solution or in bulk at temperatures typically lower than 25°C. Initiators such as Lewis acids and oxonium salts are commonly used in this process .
Industrial Production Methods: The industrial production of 1,3-dioxepane, 2-ethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxepane, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxepane, 2-ethyl- has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: The compound’s derivatives are explored for their biological activity and potential use in developing new pharmaceuticals.
Medicine: Research is ongoing to investigate the compound’s potential as a drug delivery agent due to its biocompatibility and degradability.
Wirkmechanismus
The mechanism of action of 1,3-Dioxepane, 2-ethyl- involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis in acidic conditions, leading to the formation of smaller molecules that can interact with biological systems. The specific pathways and targets depend on the compound’s structure and the conditions under which it is used .
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
- 1,3-Dioxane
Comparison: 1,3-Dioxepane, 2-ethyl- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) counterparts.
Eigenschaften
CAS-Nummer |
57626-93-4 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
2-ethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-2-7-8-5-3-4-6-9-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
NMDKWXKURHHQBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)
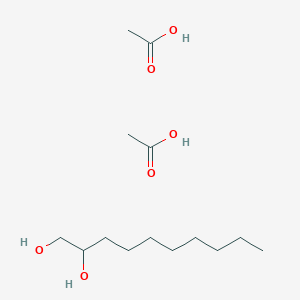

![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
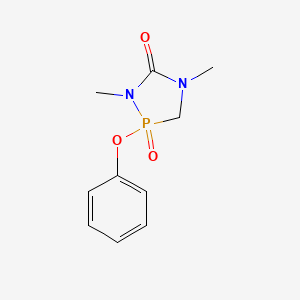
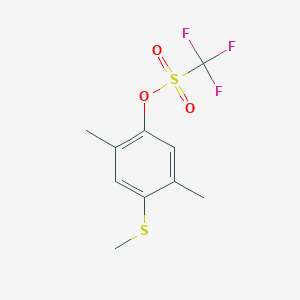
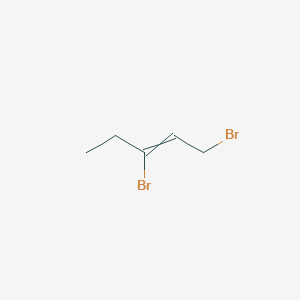
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)

